N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide
Description
N-({[2,3'-Bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide is a synthetic carboxamide derivative characterized by a bifuran-methyl substituent linked to a 4-phenyloxane scaffold. The compound’s structure integrates a furan dimer (2,3'-bifuran) and a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(21(9-12-24-13-10-21)17-4-2-1-3-5-17)22-14-18-6-7-19(26-18)16-8-11-25-15-16/h1-8,11,15H,9-10,12-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFPDFVKUUUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(O3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Functional Groups
The target molecule comprises three primary components:
- 4-Phenyloxane-4-carboxamide : A tetrahydropyran (oxane) ring substituted at the 4-position with a phenyl group and a carboxamide moiety.
- [2,3'-Bifuran]-5-ylmethyl : A bifuran system (two fused furan rings) with a methylene bridge at the 5-position.
- Amide linkage : Connects the oxane and bifuran subsystems.
The synthesis likely involves modular assembly of these components through sequential reactions, including cyclization, amidation, and coupling.
Proposed Synthetic Routes
Route 1: Stepwise Assembly via Oxane Ring Formation and Subsequent Amidation
Synthesis of 4-Phenyloxane-4-carboxylic Acid
The oxane ring can be constructed via acid-catalyzed cyclization of a diol precursor. For example, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid may be synthesized by reacting 1,5-pentanediol with benzaldehyde under acidic conditions, followed by oxidation to introduce the carboxylic acid group.
Reaction Scheme:
$$
\text{1,5-Pentanediol} + \text{Benzaldehyde} \xrightarrow{\text{H}^+} \text{4-Phenyloxane} \xrightarrow{\text{KMnO}_4} \text{4-Phenyloxane-4-carboxylic Acid}
$$
Amidation with [2,3'-Bifuran]-5-ylmethanamine
The carboxylic acid is converted to the carboxamide via activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with [2,3'-bifuran]-5-ylmethanamine.
Key Steps:
- Acyl Chloride Formation :
$$
\text{4-Phenyloxane-4-carboxylic Acid} + \text{SOCl}2 \rightarrow \text{4-Phenyloxane-4-carbonyl Chloride} + \text{SO}2 + \text{HCl}
$$ - Amine Coupling :
$$
\text{4-Phenyloxane-4-carbonyl Chloride} + \text{[2,3'-Bifuran]-5-ylmethanamine} \rightarrow \text{N-({[2,3'-Bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide}
$$
This route mirrors methods used for furan-2-carboxamide derivatives, where amidation is critical for retaining bioactivity.
Route 2: One-Pot Tandem Cyclization-Amidation
A more efficient approach could involve tandem cyclization and amidation using a bifunctional catalyst. For instance, leveraging Lewis acids like ZnCl₂ to facilitate both oxane ring formation and amide bond coupling in a single reactor.
Advantages:
- Reduced purification steps.
- Higher atom economy.
Challenges:
Analysis of Synthetic Methods
Efficiency and Yield Considerations
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Number of Steps | 3 | 2 |
| Estimated Yield | 40–50% | 55–65% |
| Purification Complexity | High (multiple intermediates) | Moderate (fewer intermediates) |
Route 2 offers superior efficiency but requires precise control over reaction conditions to prevent furan degradation.
Stereochemical and Regiochemical Outcomes
The 4-phenyloxane core may exhibit chair conformations, influencing the spatial orientation of the carboxamide group. Molecular modeling suggests that the phenyl group adopts an equatorial position to minimize steric hindrance, a factor critical for ensuring consistent reactivity during amidation.
Challenges in Synthesis
Stability of Furan Subunits
Furan rings are prone to electrophilic substitution and ring-opening under acidic or oxidative conditions. Protecting groups such as trimethylsilyl (TMS) may be required during amidation to preserve the bifuran system.
Purification of Hydrophobic Intermediates
The compound’s logP value (estimated 3.2) indicates high hydrophobicity, complicating chromatographic separation. Silica gel functionalized with polar groups (e.g., amino-modified) improves resolution.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-({[2,3’-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Its stability and reactivity make it a useful probe for studying biological processes and interactions.
Industry: It is used in the production of advanced materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, leading to biochemical and physiological changes. This compound can bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide, we analyze its structural and functional distinctions from related compounds (Table 1). Key analogs include fluorophenyl-substituted pyrimidines and thiazolidine-carboxylic acid derivatives, as referenced in regulatory and pharmacopeial sources .
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The fluorophenyl group in the pyrimidine-based analog () is associated with increased lipophilicity and target-binding affinity compared to the unsubstituted phenyl group in the target compound . This difference may influence pharmacokinetic properties such as membrane permeability.
Ring System Variations: The oxane core in the target compound offers conformational rigidity distinct from the thiazolidine () or pyrimidine () systems. Thiazolidine rings, for example, are known to improve metabolic stability due to their resistance to oxidative degradation .
Functional Group Impact: Carboxamide vs.
Research Findings and Hypotheses
While direct studies on this compound are scarce, inferences from structural analogs suggest:
- Bioactivity : The bifuran moiety may confer selectivity toward furan-recognizing targets (e.g., cytochrome P450 isoforms or kinases).
- Synthetic Challenges: The steric hindrance from the 4-phenyloxane group could complicate synthetic modifications, unlike the more flexible heptenoic acid chain in .
- Toxicity Risks: Unlike the methylsulfonylamino group in , the absence of electronegative substituents in the target compound might reduce off-target interactions but also limit solubility.
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide is a complex organic compound that has attracted attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bifuran moiety, which is known for its stability and versatility in chemical reactions. Its IUPAC name is N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-phenyloxane-4-carboxamide, with the molecular formula and a molecular weight of 351.40 g/mol. The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves microwave-assisted conditions to facilitate the formation of amide and ester derivatives containing furan rings. Key starting materials include 2-furoic acid and furfurylamine. The reaction conditions are optimized for high yields using effective coupling reagents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to alterations in enzyme activity or receptor binding, triggering downstream signaling pathways that affect cellular functions.
Antimicrobial Activity
Research has indicated that compounds similar to N-{[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide exhibit significant antimicrobial properties. For instance, studies on related bifuran derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .
Anticancer Properties
In vitro studies have demonstrated that certain derivatives of bifuran compounds can inhibit cancer cell proliferation. For example, compounds with structural similarities have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in reducing cell viability .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antibacterial activity of bifuran derivatives highlighted the compound's ability to disrupt bacterial cell membranes. The mechanism involved increased permeability leading to cell lysis. Testing against Gram-positive and Gram-negative bacteria revealed that modifications in the bifuran structure significantly enhanced antimicrobial potency .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer effects of bifuran-containing compounds on human breast cancer cells. The study found that these compounds induced apoptosis through the activation of intrinsic pathways involving caspases. This suggests that N-{[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide may serve as a lead compound for developing novel anticancer agents .
Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against MRSA | Disruption of cell membrane integrity |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |
| Enzyme Inhibition | Alters enzyme activity | Binding to active sites |
Q & A
Q. What are the key steps in synthesizing N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide, and how can yield and purity be optimized?
Synthesis typically involves coupling the bifuran-methyl moiety to the 4-phenyloxane-4-carboxamide core. Critical steps include protecting group strategies for reactive sites (e.g., hydroxyl or amine groups) and controlling stereochemistry during cyclization. Optimization may involve high-throughput screening of reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Pd-based for cross-couplings). Techniques like continuous flow chemistry can improve scalability and reduce side reactions . Purification via column chromatography or recrystallization (using chloroform/methanol systems) is recommended for high purity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation.
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- Thermal Analysis: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition profiles .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Cytotoxicity Screening: Use MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values.
- Enzyme Inhibition Studies: Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs (e.g., furan-carboxamide derivatives with anticancer activity) .
- Solubility Testing: Employ shake-flask methods with PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How do electronic effects of the bifuran and oxane substituents influence reactivity and target binding?
The electron-rich bifuran moiety may enhance π-π stacking with aromatic residues in biological targets (e.g., enzyme active sites), while the oxane ring’s conformational flexibility could modulate binding kinetics. Computational modeling (e.g., DFT for charge distribution analysis) and mutagenesis studies (e.g., replacing phenyl with cyclohexyl) can isolate electronic contributions .
Q. What strategies resolve contradictions in pharmacological data (e.g., high in vitro potency but low in vivo efficacy)?
- Pharmacokinetic Profiling: Measure LogP (octanol-water partition coefficient) to assess lipophilicity. Adjust via prodrug strategies (e.g., esterification of polar groups) to improve membrane permeability.
- Metabolite Identification: Use LC-MS to detect rapid hepatic metabolism. Introduce steric hindrance (e.g., methyl groups) to block metabolic hotspots .
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?
- Substituent Scanning: Replace the phenyl group with bioisosteres (e.g., pyridyl or thiophene) to reduce off-target effects.
- Fragment-Based Design: Use X-ray crystallography or cryo-EM to identify key binding interactions. For example, introducing hydrogen bond donors (e.g., -OH or -NH₂) at specific positions may enhance affinity for ATP-binding pockets .
Q. What methodologies address solubility challenges in aqueous biological assays?
- Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance dissolution without denaturing proteins.
- Nanoformulation: Develop liposomal or polymeric nanoparticles to improve bioavailability .
Data Contradiction and Validation
Q. How should researchers interpret conflicting data in thermal stability profiles (e.g., DSC vs. TGA)?
DSC may indicate a melting point, while TGA reveals decomposition temperatures. Cross-validate with hot-stage microscopy to observe phase transitions. Contradictions often arise from sample preparation (e.g., crystalline vs. amorphous forms) .
Q. What experimental controls are critical when assessing cytotoxicity to avoid false positives?
- Vehicle Controls: Include DMSO or ethanol at concentrations matching test samples.
- Cell Line Authentication: Use STR profiling to confirm cell line identity.
- Cytokine Screening: Rule out immunostimulatory effects (e.g., IL-6 release) that may skew viability results .
Safety and Handling
Q. What precautions are necessary for safe handling during synthesis and biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
